N-Benzyl-4-chlorobenzenesulfonamide can be sourced from the reaction between benzylamine and 4-chlorobenzenesulfonyl chloride. This compound is part of a broader class of sulfonamides, which are characterized by their sulfonamide functional group. Sulfonamides have been extensively studied for their antibacterial properties and are used in various therapeutic applications.
The synthesis of N-Benzyl-4-chlorobenzenesulfonamide typically involves a nucleophilic substitution reaction. The general procedure is as follows:
The yield of this reaction can reach up to 88%, with a melting point range of 108-112 °C . Characterization techniques such as proton nuclear magnetic resonance spectroscopy (1H-NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HR-MS) are employed to confirm the structure and purity of the synthesized compound.
N-Benzyl-4-chlorobenzenesulfonamide has a molecular formula of C13H12ClN O2S and a molecular weight of approximately 281.76 g/mol.
N-Benzyl-4-chlorobenzenesulfonamide can participate in various chemical reactions due to its functional groups:
The mechanism by which N-Benzyl-4-chlorobenzenesulfonamide exerts its biological effects primarily involves inhibition of specific enzymes or pathways relevant to microbial growth or inflammation:
Studies have shown that derivatives of N-Benzyl-4-chlorobenzenesulfonamide exhibit varying degrees of antimicrobial activity, suggesting potential utility in drug development against resistant strains .
N-Benzyl-4-chlorobenzenesulfonamide has significant applications in various fields:
The evolution of benzenesulfonamides began with antibacterial agents but rapidly expanded due to their inhibitory effects on carbonic anhydrases (CAs)—zinc metalloenzymes regulating pH homeostasis. Early drugs like acetazolamide (a CA inhibitor) established sulfonamides as treatments for glaucoma, epilepsy, and edema. The N-benzyl substitution emerged as a key innovation, improving membrane permeability and metabolic stability. For instance, benzothiazole sulfonamides demonstrated enhanced CA isoform selectivity, while 4-substituted derivatives (e.g., 4-chloro, 4-methyl, 4-aminosulfonyl) fine-tuned electronic properties and steric bulk. This progression underscores a shift from broad-spectrum activity to target-driven design, leveraging substituent effects to optimize binding kinetics [2] [4].
Table 1: Evolution of Key Sulfonamide Therapeutics
Compound | Substituents | Primary Therapeutic Use |
---|---|---|
Acetazolamide | N¹-Acetyl; 5-Amino-1,3,4-thiadiazole | Glaucoma, Epilepsy |
Bumetanide | N¹-(3-Aminobenzyl); 4-Phenoxy | Diuretic |
Sulfacetamide | N¹-Acetyl; 4-Amino | Ocular Infections |
N-Benzyl-4-chlorobenzenesulfonamide | N¹-Benzyl; 4-Chloro | Investigational (CA inhibition, Analgesia) |
The 4-chloro group and N-benzyl moiety confer distinct physicochemical and target-binding advantages:
Table 2: Impact of Substituents on Carbonic Anhydrase Inhibition
Compound | R Group | KI (nM) vs hCA II | KI (nM) vs hCA VII |
---|---|---|---|
8g | -CH₂C₆H₅ (Benzyl) | 53.3 | 2.4 |
8c | -(CH₂)₅CH₃ (Hexyl) | 2.5 | 2.3 |
8e | -CH₂CH=CH₂ (Allyl) | 8.2 | 1.8 |
AAZ (Acetazolamide) | – | 12.5 | 2.5 |
Data adapted from [4], showing nanomolar inhibition with varied N¹ substituents.
This scaffold’s versatility enables rational targeting of disease-specific enzymes and receptors:
Table 3: Computational Parameters Guiding Drug Design
Parameter | Value | Biological Implication |
---|---|---|
ClogP | 3.0–3.5 | Optimal CNS penetration |
TPSA | 75–85 Ų | Balanced permeability/solubility |
H-bond acceptors | 4 | Target engagement versatility |
DFT global electrophilicity (ω) | 1.5–2.0 eV | Electrophile-specific reactivity |
DFT/B3LYP/6-311(G) calculations for sulfonamide derivatives [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7